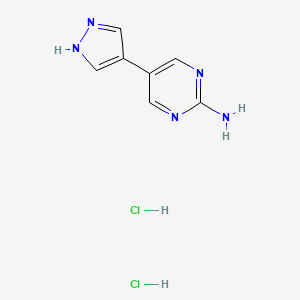

5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride

Beschreibung

BenchChem offers high-quality 5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C7H9Cl2N5 |

|---|---|

Molekulargewicht |

234.08 g/mol |

IUPAC-Name |

5-(1H-pyrazol-4-yl)pyrimidin-2-amine;dihydrochloride |

InChI |

InChI=1S/C7H7N5.2ClH/c8-7-9-1-5(2-10-7)6-3-11-12-4-6;;/h1-4H,(H,11,12)(H2,8,9,10);2*1H |

InChI-Schlüssel |

JRFGCUWUNXQDCL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NN1)C2=CN=C(N=C2)N.Cl.Cl |

Herkunft des Produkts |

United States |

5-(1H-pyrazol-4-yl)pyrimidin-2-amine Dihydrochloride: A Privileged Scaffold for Targeted Kinase Inhibitor Discovery

Executive Summary

In the landscape of modern targeted oncology and immunology, the design of ATP-competitive protein kinase inhibitors (PKIs) relies heavily on privileged chemical scaffolds. 5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride (Free base CAS: 2751615-05-9) represents a highly strategic building block that merges two of the most validated pharmacophores in medicinal chemistry: the 2-aminopyrimidine hinge-binding core and the versatile pyrazole vector[1][2].

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a comprehensive mechanistic understanding of this scaffold, alongside field-proven, self-validating protocols for its handling, functionalization, and analytical characterization.

Structural Rationale and Physicochemical Profiling

The architectural brilliance of 5-(1H-pyrazol-4-yl)pyrimidin-2-amine lies in its dual-functionality. The molecule is engineered to satisfy the strict steric and electronic requirements of the kinase ATP-binding pocket while providing a synthetic handle for library diversification.

The 2-Aminopyrimidine Core: The Hinge Binder

The 2-aminopyrimidine moiety is a canonical hinge-binding motif utilized in numerous FDA-approved kinase inhibitors, including brigatinib, ceritinib, and osimertinib[3][4]. It functions by forming a robust, dual hydrogen-bond network with the amide backbone of the kinase hinge region (e.g., Met1199 in ALK or Leu83 in CDK2)[3][5]. Specifically, the pyrimidine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine (-NH2) acts as a hydrogen bond donor.

The 1H-Pyrazol-4-yl Vector: Solvent Channel & Back Pocket Access

The pyrazole ring is a privileged structure found in at least eight FDA-approved PKIs (e.g., asciminib, ruxolitinib, avapritinib)[2][6]. Positioned at the C5 of the pyrimidine, the pyrazole directs vectorial growth either toward the solvent-exposed region or the hydrophobic back pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out)[2]. The unfused pyrazole provides critical synthetic accessibility and acts as a bioisostere for basic amines, improving metabolic stability and cellular potency[2].

The Dihydrochloride Salt Form

Supplying this intermediate as a dihydrochloride salt is a deliberate physicochemical choice. The electron-rich pyrazole and the basic aminopyrimidine are susceptible to oxidation and degradation over time. The dihydrochloride salt protonates the basic nitrogens, significantly enhancing shelf-life, thermal stability, and aqueous solubility for biological screening, though it necessitates a neutralization step prior to cross-coupling chemistry.

Table 1: Quantitative Physicochemical Properties

| Property | Value (Free Base) | Value (Dihydrochloride Salt) |

| Molecular Formula | C7H7N5 | C7H9Cl2N5 |

| Molecular Weight | 161.16 g/mol | 234.08 g/mol |

| H-Bond Donors | 2 | 4 (protonated state) |

| H-Bond Acceptors | 3 | 3 |

| Estimated LogP | ~0.5 - 0.8 | < 0 (Highly hydrophilic) |

| Topological Polar Surface Area (TPSA) | 78.4 Ų | > 100 Ų |

Mechanistic Insights: Kinase Interaction Mapping

To understand the causality behind selecting this scaffold for library generation, we must visualize its trajectory within the ATP pocket. The following diagram illustrates the pharmacophore binding model, demonstrating why the C5 substitution is geometrically optimal for avoiding steric clashes with the gatekeeper residue.

Fig 1. Pharmacophore binding model of the scaffold within a typical kinase ATP-binding pocket.

Experimental Protocols: Self-Validating Workflows

When utilizing 5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride in drug discovery, the immediate challenge is managing the salt form during base-sensitive cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings). The following protocols are designed as self-validating systems—meaning each critical step contains an observable metric to ensure the reaction is proceeding correctly.

Protocol A: Quantitative Free-Basing and Solubility Optimization

Causality: Palladium-catalyzed couplings fail if the local pH is too acidic, as the acid neutralizes the basic ligands required for the catalytic cycle. The dihydrochloride must be fully neutralized.

-

Suspension: Suspend 1.0 eq of the dihydrochloride salt in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (0.1 M concentration). Validation: The solution will initially appear cloudy due to the insolubility of the salt in organic solvents.

-

Neutralization: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 30 minutes.

-

Validation Check: The suspension should transition to a clear, homogenous solution, confirming the generation of the soluble free base. Spot the solution on wet pH paper; a pH of ~8-9 validates complete neutralization.

-

Isolation (Optional): If the downstream reaction is highly sensitive to amine hydrochlorides, precipitate the free base by adding the DMF solution dropwise into ice-cold water. Filter and dry under high vacuum.

Protocol B: Regioselective Functionalization via SNAr or Cross-Coupling

Causality: The pyrazole nitrogen (N1) is highly nucleophilic and serves as the primary site for alkylation or arylation, allowing the 2-aminopyrimidine to remain untouched for hinge binding.

-

Preparation: To the neutralized solution from Protocol A, add 1.2 eq of the desired electrophile (e.g., an aryl halide or alkyl bromide).

-

Catalysis (If Arylating): Add 0.05 eq of Pd2(dba)3, 0.1 eq of XPhos, and 2.0 eq of Cs2CO3. Degas the system with N2 for 15 minutes.

-

Heating: Heat the reaction mixture to 90°C for 12 hours.

-

In-Process Validation: Sample 10 µL of the reaction, dilute in LC-MS grade Methanol, and inject into the LC-MS. Validation: The disappearance of the m/z 162 [M+H]+ peak (free base) and the emergence of the product mass confirms conversion.

-

Workup: Quench with water, extract with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate.

Fig 2. Self-validating synthetic workflow for the functionalization of the dihydrochloride scaffold.

Analytical Validation Standards

To ensure the integrity of the scaffold before biological assaying, rigorous analytical characterization is mandatory.

-

LC-MS (ESI+): The theoretical exact mass of the free base is 161.0701 Da. Under positive electrospray ionization, the base peak must be observed at m/z 162.07 [M+H]+ . A secondary peak at m/z 184.05 [M+Na]+ may also be present.

-

1H-NMR (400 MHz, DMSO-d6): The dihydrochloride salt will exhibit broad exchangeable peaks. For accurate structural assignment, NMR should be run on the free base.

-

Pyrimidine protons: A sharp singlet integrating to 2H at ~8.5-8.7 ppm (C4 and C6 protons of the pyrimidine).

-

Pyrazole protons: A broad singlet integrating to 2H at ~7.9-8.1 ppm (C3 and C5 protons of the pyrazole).

-

Amine protons: A broad singlet at ~6.5-6.8 ppm integrating to 2H (pyrimidine -NH2).

-

Pyrazole NH: A highly broadened peak >12.0 ppm integrating to 1H.

-

References

-

2751615-05-9 5-(1H-pyrazol-4-yl)pyrimidin-2-amine. ChemSrc. Available at:[Link][1]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules (MDPI). Available at:[Link][2]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed (NIH). Available at:[Link][6]

-

Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs. PMC (NIH). Available at:[Link][3]

-

Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. PMC (NIH). Available at:[Link][4]

-

Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link][5]

Sources

- 1. 2751615-05-9_5-(1H-pyrazol-4-yl)pyrimidin-2-amineCAS号:2751615-05-9_5-(1H-pyrazol-4-yl)pyrimidin-2-amine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 3. Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Pharmacological Potential of the 5-(1H-Pyrazol-4-yl)pyrimidin-2-amine Scaffold in Kinase Inhibitor Discovery

Executive Summary

The 5-(1H-pyrazol-4-yl)pyrimidin-2-amine motif is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for next-generation protein kinase inhibitors[1]. While early drug discovery efforts struggled with kinase isoform selectivity, the strategic bioisosteric integration of pyrazole and pyrimidine rings has enabled the development of highly potent, target-specific therapeutics[2]. This technical whitepaper explores the structural rationale, biological activity, and self-validating experimental workflows associated with this scaffold, with a specific focus on its application in Cyclin-Dependent Kinase 2 (CDK2) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition[1],[3].

Structural Rationale & Pharmacophore Dynamics

The Hinge-Binding Paradigm

In fragment-based drug discovery (FBDD), the pyrimidin-2-amine core functions as a classic ATP-competitive hinge binder. It forms critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2).

The addition of the 5-(1H-pyrazol-4-yl) substituent is a deliberate design choice. Rather than interacting with the highly conserved ATP pocket, the pyrazole ring projects outward into the solvent-exposed channel or specific allosteric pockets[2]. This topological orientation is the primary driver of isoform selectivity, allowing researchers to engineer compounds that inhibit CDK2 without off-target toxicity against CDK1, CDK4, or CDK9[1],[2].

Causality of the Dihydrochloride Salt Form

The formulation of this fragment as a dihydrochloride salt is not merely a storage convenience; it is a critical experimental parameter. Free base aminopyrimidines often suffer from poor aqueous solubility. By utilizing the dihydrochloride salt, researchers ensure rapid and complete dissolution in aqueous assay buffers. This minimizes the required DMSO concentration to <1% (v/v), preventing solvent-induced kinase denaturation and ensuring that the observed biochemical potency is an artifact-free reflection of true target engagement.

Pharmacophore model of the pyrazolyl-pyrimidine scaffold in the kinase hinge region.

Target Kinase Profiling & Quantitative Data

The dysregulation of the cell cycle via CDK2/cyclin E1 amplification is a known mechanism of resistance to approved CDK4/6 inhibitors (e.g., palbociclib)[2]. Consequently, the 5-(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has been extensively optimized to target CDK2[1]. Furthermore, similar pyrazolo-pyrimidine derivatives have shown high efficacy in inhibiting IRAK4, a critical signal transducer in inflammatory diseases[3].

Quantitative Activity Summary

The table below synthesizes the biological activity of key derivatives utilizing this core scaffold, demonstrating the transition from a baseline fragment to sub-nanomolar clinical candidates.

| Compound Designation | Core Scaffold | Primary Target | Biochemical Potency | Cellular Efficacy (Cancer Lines) |

| Compound 15 | N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | Ki = 5.0 nM | GI50 = 127–560 nM (A2780 cells) |

| Compound 17 | (4-Pyrazolyl)-2-aminopyrimidine | CDK2 | IC50 = 0.29 nM | ~50% in vivo tumor pRb reduction |

| IRAK4 Series | 5-Amino-N-(pyrazol-4-yl)pyrazolo-pyrimidine | IRAK4 | High Potency | Inflammatory disease models |

(Data synthesized from recent structure-activity relationship (SAR) studies[1],[3],[2])

Mechanistic Signaling: The CDK2-Rb-E2F Axis

To understand the biological activity of these inhibitors, one must trace the downstream signaling cascade. CDK2 canonically partners with Cyclin E to phosphorylate the retinoblastoma tumor suppressor protein (Rb) at specific residues, including Thr821[1],[2]. Phosphorylation inactivates Rb, causing it to release the E2F transcription factor, which subsequently drives the cell from the G1 phase into the S-phase of the cell cycle.

By competitively blocking the ATP-binding site of CDK2, pyrazolyl-pyrimidine inhibitors prevent Rb phosphorylation, sequester E2F, and induce S and G2/M phase cell cycle arrest and apoptosis[1].

CDK2-Rb-E2F signaling axis illustrating the mechanism of cell cycle arrest by the inhibitor.

Self-Validating Experimental Protocols

To ensure data trustworthiness, biochemical potency must be validated against cellular target engagement. The following protocols establish a self-validating workflow for evaluating 5-(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives[4].

Protocol A: Biochemical Potency via ADP-Glo™ Kinase Assay

Causality Note: We utilize the luminescent ADP-Glo assay over traditional radiometric ( 33P -ATP) assays to eliminate radioactive hazards and avoid fluorescence interference common with highly conjugated pyrimidine scaffolds[4].

-

Reagent Preparation: Prepare Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2 , 0.1 mg/mL BSA, 50 µM DTT).

-

Compound Dilution: Reconstitute the dihydrochloride salt in sterile H2O or minimal DMSO. Perform a 10-point serial dilution in the reaction buffer.

-

Kinase Reaction: In a 384-well plate, combine 1 µL of the compound, 2 µL of recombinant CDK2/Cyclin E enzyme, and 2 µL of an ATP/substrate mixture (ATP concentration set to the specific Km of CDK2). Incubate at room temperature for 30 minutes[4].

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes[4].

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, driving a luciferase-mediated luminescent reaction[4].

-

Quantification: Read luminescence on a microplate reader. Calculate the IC50 using a 4-parameter non-linear regression model.

Protocol B: Cellular Target Engagement (pRb Western Blot)

Causality Note: Biochemical IC50 does not guarantee cellular membrane permeability. This assay validates that the compound successfully enters the cell and engages the target in a physiological environment[1],[2].

-

Cell Treatment: Seed CCNE1-amplified ovarian cancer cells (e.g., OVCAR-3 or A2780) in 6-well plates. Treat with the inhibitor at 0.1x, 1x, and 10x the biochemical IC50 for 24 hours.

-

Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors to preserve the phosphorylation state of Rb.

-

Protein Separation: Centrifuge lysates at 14,000 x g for 15 minutes. Normalize protein concentrations using a BCA assay. Resolve 20 µg of protein per lane via SDS-PAGE.

-

Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% BSA. Probe overnight at 4°C with primary antibodies against total Rb, phospho-Rb (Thr821), and a loading control (e.g., GAPDH).

-

Validation: A successful target engagement is validated by a dose-dependent reduction in the pRb(Thr821) band intensity, with total Rb remaining constant[1].

References

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules (MDPI). URL:[Link]

-

Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

-

Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. URL:[Link]

Sources

An In-Depth Technical Guide to the In-Silico Modeling of Pyrazolylpyrimidine Compounds

Abstract

The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes in pathophysiology, particularly protein kinases.[1][2] Its bioisosteric relationship with the adenine base of ATP allows it to effectively compete for the kinase hinge region, making it a cornerstone for the development of targeted therapies in oncology, inflammation, and autoimmune diseases.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the in-silico modeling of pyrazolylpyrimidine compounds. Moving beyond a mere recitation of steps, this document elucidates the causal reasoning behind methodological choices, offering a self-validating workflow for researchers, scientists, and drug development professionals. We will traverse the entire computational pipeline, from initial target selection and ligand preparation to advanced molecular dynamics and predictive ADMET profiling, all supported by authoritative references and practical insights.

Foundational Principles: The 'Why' Before the 'How'

Before embarking on any computational drug design project, it is paramount to understand the strategic reasoning that underpins the entire workflow. The process is not a linear progression of automated tasks but a series of informed decisions designed to systematically reduce the search space for potent, selective, and safe drug candidates.

The Therapeutic Significance of Pyrazolylpyrimidines

Pyrazolopyrimidine derivatives are aromatic nitrogen heterocycles with a wide spectrum of biological activities.[3] They are of particular interest as kinase inhibitors because their structure mimics the purine ring of ATP, enabling them to form crucial hydrogen bond interactions in the ATP-binding pocket of kinases.[1][2] This has led to their successful development as inhibitors for a range of kinases, including:

-

Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them a prime target in cancer therapy.[1][4][5][6]

-

Janus Kinases (JAKs): Pivotal in cytokine signaling pathways implicated in autoimmune diseases like rheumatoid arthritis.[3]

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Overexpressed in various cancers, its inhibition is a key strategy in oncology.[7][8]

-

Glycogen Synthase Kinase-3 (GSK-3): A target for diseases such as Alzheimer's, diabetes, and bipolar disorders.[9]

The core objective of in-silico modeling is to rationally design novel pyrazolylpyrimidine derivatives with enhanced potency and selectivity for a specific target kinase over others.[9][10]

The In-Silico Modeling Workflow: A Logic Diagram

The computational workflow is an iterative cycle of hypothesis generation, testing, and refinement. Each stage builds upon the last, providing deeper insights into the structure-activity relationship (SAR) of the compounds.

Caption: A diagram of the iterative in-silico drug design workflow.

Phase 1: Target Selection and Initial Screening

The initial phase focuses on identifying a biological target and performing a broad-based screening of a library of pyrazolylpyrimidine compounds to identify initial "hits."

Target Identification and Protein Preparation

Causality: The success of structure-based drug design is entirely dependent on the quality of the target protein's 3D structure. The choice of structure dictates the shape and properties of the binding site used for docking.

Protocol:

-

Target Selection: Identify a target of interest (e.g., CDK2 for cancer).

-

PDB Search: Search the Protein Data Bank (PDB) for high-resolution (<2.5 Å) crystal structures of the target, preferably co-crystallized with a ligand similar to the pyrazolylpyrimidine scaffold. This provides a validated binding pose.

-

Structure Preparation: Using software like Schrödinger Maestro or UCSF Chimera:

-

Remove all non-essential molecules (water, ions, co-solvents).

-

Add hydrogen atoms and assign correct bond orders.

-

Fill in any missing side chains or loops using tools like Prime.

-

Perform a restrained energy minimization to relieve any steric clashes while preserving the backbone integrity. This step is crucial for ensuring a stereochemically sound and energetically favorable receptor model.

-

Ligand Preparation

Causality: The 3D conformation and ionization state of the ligand significantly impact its ability to fit within the binding pocket and form key interactions. Proper preparation is non-negotiable for accurate docking.

Protocol:

-

2D to 3D Conversion: Sketch compounds in 2D and convert them to 3D structures.

-

Tautomer and Ionization States: Generate possible tautomers and ionization states at a physiological pH (e.g., 7.4 ± 0.5) using tools like LigPrep (Schrödinger) or ChemAxon's Calculator Plugins. Kinase inhibitors often interact with charged residues, making the correct protonation state critical.

-

Energy Minimization: Perform a conformational search and energy minimization for each ligand using a suitable force field (e.g., OPLS). This ensures that the starting ligand conformations are low in energy and sterically plausible.

Molecular Docking: Predicting Binding Modes

Causality: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It uses a scoring function to estimate the binding affinity, allowing for the rapid screening of large compound libraries.[11]

Protocol (Self-Validating System):

-

Grid Generation: Define the binding site on the receptor. This is typically a cubic box centered on the co-crystallized ligand or catalytically important residues (e.g., the hinge region Leu83 in CDK2).[1]

-

Protocol Validation (Redocking):

-

Extract the co-crystallized ligand from the prepared protein structure.

-

Dock the extracted ligand back into the binding site.

-

Trustworthiness Check: The docking protocol is considered valid if the root-mean-square deviation (RMSD) between the docked pose and the crystal pose is less than 2.0 Å. This confirms that the docking algorithm and scoring function can reproduce the experimentally observed binding mode.

-

-

Virtual Screening: Dock the prepared library of pyrazolylpyrimidine compounds against the validated receptor grid.

-

Pose Analysis: Analyze the top-ranked poses for key interactions. For pyrazolylpyrimidines targeting kinases, this typically includes:

-

Hydrogen bonds to the "hinge" region of the kinase.[1]

-

Hydrophobic interactions in the surrounding pocket.

-

Potential for additional interactions in the ribose-binding pocket or solvent-exposed regions.

-

| Compound ID | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) |

| Roscovitine (Ref) | -9.5 | Leu83, Glu81 |

| Compound A | -10.2 | Leu83 |

| Compound B | -8.7 | Asp145 |

| Compound C | -11.1 | Leu83, Lys33 |

Table 1: Example of molecular docking results for pyrazolylpyrimidine compounds against CDK2. A more negative score indicates a higher predicted binding affinity.

Phase 2: Refinement and Dynamic Validation

Docking provides a static snapshot of binding. However, proteins and ligands are dynamic entities. Molecular Dynamics (MD) simulations are essential to validate the stability of the docked pose and gain deeper insights into the binding energetics.[12][13]

Molecular Dynamics (MD) Simulations

Causality: MD simulations model the atomic-level movements of the protein-ligand complex over time, providing a more realistic representation of the biological environment.[14] This allows for the assessment of the stability of key interactions predicted by docking.[13]

Protocol:

-

System Setup:

-

Take the best-docked pose of a promising compound (e.g., Compound C from the table).

-

Solvate the complex in an explicit water model (e.g., TIP3P) within a periodic boundary box.

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system.[11]

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove bad contacts.

-

Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble). This ensures the system is stable before the production run.

-

-

Production MD: Run the simulation for a significant duration (e.g., 100-300 nanoseconds) to sample conformational space.[3]

-

Trajectory Analysis:

-

RMSD: Calculate the RMSD of the ligand and protein backbone over time. A stable RMSD plot indicates that the complex has reached equilibrium and the ligand is not dissociating.[12]

-

RMSF: Calculate the root-mean-square fluctuation (RMSF) of protein residues to identify flexible regions.

-

Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation.

-

Caption: Workflow for setting up and running an MD simulation.

Binding Free Energy Calculations

Causality: While docking scores provide a rapid ranking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more accurate estimation of binding free energy by considering solvation effects.[3]

Protocol:

-

Snapshot Extraction: Extract frames (snapshots) from the stable portion of the MD trajectory.

-

Energy Calculation: For each snapshot, calculate the binding free energy (ΔG_bind) using the MM/GBSA equation:

-

ΔG_bind = E_complex - (E_receptor + E_ligand)

-

-

Averaging: Average the ΔG_bind values across all snapshots to get a final estimate. This method is more computationally demanding than docking but provides a more reliable ranking of compounds.

Phase 3: Lead Optimization and Predictive Modeling

With a set of validated binding poses and stable complexes, the focus shifts to optimizing the lead compounds and predicting their drug-like properties.

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

Causality: 3D-QSAR models correlate the biological activity of a set of compounds with their 3D structural properties.[9][15] This allows for the generation of predictive models and visual maps that guide the design of new, more potent analogs.[9][16]

Protocol:

-

Dataset Preparation: A set of pyrazolylpyrimidine analogs with known biological activity (e.g., IC50 values) is required.[6]

-

Molecular Alignment: Align all molecules to a common template. The docked conformation of the most active compound is often used as the template to ensure alignment is biologically relevant.[9]

-

Model Generation: Use methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate a statistical model. These methods place the aligned molecules in a 3D grid and calculate steric and electrostatic fields.

-

Model Validation: The model's statistical significance and predictive power are assessed using parameters like the leave-one-out cross-validation coefficient (q²) and the predictive correlation coefficient for a test set (r²_pred).[9][10]

-

Contour Map Analysis: The results are visualized as 3D contour maps, which highlight regions where modifications to the scaffold would be beneficial or detrimental to activity. For example, a green contour in a CoMFA map indicates where adding bulky groups would increase activity, while a red contour indicates where electronegative groups would be favorable.[9]

In-Silico ADMET Prediction

Causality: A potent compound is useless if it has poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or is toxic (Toxicity).[17] Predicting these properties early in the design cycle saves significant time and resources.[3][17]

Protocol:

-

Property Calculation: Use web servers like SwissADME or commercial software packages (e.g., QikProp) to calculate a range of physicochemical and pharmacokinetic properties.[2][18]

-

Rule-Based Filtering: Assess compounds against established drug-likeness rules:

-

Toxicity Prediction: Screen for potential toxicity issues, such as mutagenicity (AMES test) or inhibition of key cytochrome P450 (CYP) enzymes, which can lead to adverse drug-drug interactions.[2][3]

| Property | Compound C | Compound D | Acceptable Range |

| Molecular Weight (MW) | 450.5 | 480.6 | < 500 g/mol |

| LogP (Lipophilicity) | 3.2 | 4.8 | < 5 |

| H-Bond Donors | 2 | 3 | < 5 |

| H-Bond Acceptors | 5 | 7 | < 10 |

| Predicted Caco-2 Perm. | High | Low | High |

| CYP2D6 Inhibition | No | Yes | No |

| AMES Toxicity | No | No | No |

Table 2: Example of an in-silico ADMET profile for two lead compounds. Compound C shows a more promising drug-like profile than Compound D.

Conclusion

The in-silico modeling of pyrazolylpyrimidine compounds is a powerful, multi-faceted approach that significantly accelerates the drug discovery process. By integrating a range of computational techniques—from molecular docking and MD simulations to QSAR and ADMET prediction—researchers can rationally design novel inhibitors with high potency, selectivity, and favorable drug-like properties. The key to success lies not in the blind application of software but in a deep understanding of the underlying scientific principles and the implementation of a rigorous, self-validating workflow. This guide provides a robust framework for such an endeavor, empowering scientists to navigate the complex but rewarding path of computational drug design.

References

-

Juber, M. et al. (2007). 3D-QSAR and molecular docking studies on pyrazolopyrimidine derivatives as glycogen synthase kinase-3beta inhibitors. PubMed. Available at: [Link]

-

El-Naggar, A. M. et al. (2024). Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. Bioorganic Chemistry. Available at: [Link]

-

Shankar, S. et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry. Available at: [Link]

-

Barakat, K. et al. (2011). Structure-based design of a new class of highly selective pyrazolo[3,4-d]pyrimidines based inhibitors of cyclin dependent kinase. Semantic Scholar. Available at: [Link]

-

Chagaleti, B. K. et al. (2024). Molecular modeling studies of Pyrazolopyrimidine Derivatives as potent Cyclin Dependent Kinase-2 inhibitors. Research Square. Available at: [Link]

-

James, J. P. et al. (2022). Pharmacophore Modeling, 3D QSAR, Molecular Dynamics Studies and Virtual Screening on Pyrazolopyrimidines as anti-Breast Cancer Agents. Molecular Simulation. Available at: [Link]

-

Unknown. (n.d.). Docking and Molecular Dynamics Simulations of Pyrazolo[3,4-d]Pyrimidine-DNA Complexes. ResearchGate. Available at: [Link]

-

Traxler, P. et al. (2002). Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry. Available at: [Link]

-

Ghasemi, F. et al. (2020). Introducing a pyrazolopyrimidine as a multi-tyrosine kinase inhibitor, using multi-QSAR and docking methods. Darou. Available at: [Link]

-

El-Gamal, M. I. et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports. Available at: [Link]

-

Traxler, P. et al. (1997). Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines. PubMed. Available at: [Link]

-

Wu, W. et al. (2015). Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Publishing. Available at: [Link]

-

Unknown. (n.d.). Identification of some novel pyrazolo[1,5-a]pyrimidine derivatives as InhA inhibitors through pharmacophore-based virtual screening and molecular docking. Semantic Scholar. Available at: [Link]

-

Unknown. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. ResearchGate. Available at: [Link]

-

El-Gamal, M. I. et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

-

Unknown. (n.d.). COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). AJOL. Available at: [Link]

-

El-Gohary, N. S. & Shaaban, M. I. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]

-

Lamey, F. (2020). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. Bioorganic Chemistry. Available at: [Link]

-

Edache, I. Y. et al. (2022). Molecular docking-based virtual screening, molecular dynamic simulation, and 3-D QSAR modeling of some pyrazolopyrimidine analogs as potent anti-filarial agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Unknown. (n.d.). Antioxidant and cytotoxic effects of novel pyrazolopyrimidines on MCF-7 and HepG-2 Cell lines: ADMET, PASS Prediction and Molecular Docking Studies LIST OF TABLES AND FIGURES. ResearchGate. Available at: [Link]

-

Unknown. (n.d.). Structures of clinically effective pyrazolopyrimidine and pyrazolopyridine derivatives. ResearchGate. Available at: [Link]

-

El-Naggar, A. M. et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

-

Unknown. (n.d.). In-silico studies of Pyrazolopyranopyrimidine as a Potential Anticancer Inhibitor: Synthesis, Network Pharmacology, ADMET Prediction, Molecular Docking, and Dynamics Simulations. ResearchGate. Available at: [Link]

-

Badr, M. F. A. et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

-

Unknown. (2020). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 In. SciSpace. Available at: [Link]

-

El-Sayed, N. F. et al. (2025). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. MDPI. Available at: [Link]

-

Wang, F. et al. (2011). Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. Journal of Molecular Graphics and Modelling. Available at: [Link]

-

Singh, P. et al. (2023). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. International Journal of Molecular Sciences. Available at: [Link]

-

Arora, K. (2023). In-Silico QSAR Studies of Some Pyrazolone Compounds. European Journal of Chemistry. Available at: [Link]

-

Hadden, J. & Peraro, L. (2018). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Biophysical Chemistry Laboratory. Available at: [Link]

Sources

- 1. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3D-QSAR and molecular docking studies on pyrazolopyrimidine derivatives as glycogen synthase kinase-3beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Molecular docking-based virtual screening, molecular dynamic simulation, and 3-D QSAR modeling of some pyrazolopyrimidine analogs as potent anti-filarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. tandfonline.com [tandfonline.com]

- 17. ajol.info [ajol.info]

- 18. scispace.com [scispace.com]

Engineering Precision: The Antiproliferative Activity of Pyrazolylpyrimidine Derivatives in Oncology

As a Senior Application Scientist, my primary objective in drug development is to bridge the gap between abstract medicinal chemistry and tangible clinical efficacy. When evaluating novel pharmacophores, the pyrazolo[3,4-d]pyrimidine (PP) core consistently emerges as a privileged scaffold. Structurally isosteric to the purine ring of adenosine triphosphate (ATP), pyrazolylpyrimidine derivatives exhibit profound antiproliferative activity by competitively binding to the highly conserved ATP-binding hinge region of various oncogenic protein kinases.

This technical guide dissects the mechanistic rationale, quantitative efficacy, and rigorous, self-validating experimental protocols required to evaluate pyrazolylpyrimidine derivatives as next-generation antineoplastic agents.

Mechanistic Rationale: Multi-Target Kinase Inhibition

The antiproliferative efficacy of PP derivatives stems from their ability to act as multi-target tyrosine and serine/threonine kinase inhibitors. By locking kinases into inactive conformations (acting as Type I, II, or I-1/2 inhibitors), these compounds disrupt downstream signaling cascades essential for tumor cell survival and proliferation.

-

PI3K/mTOR Pathway Blockade: Certain PP derivatives featuring a 2-amino-1,3-benzoxazole moiety have demonstrated synergistic antiproliferative properties in the nanomolar range by dually inhibiting Phosphatidylinositol 3-Kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) (1). This dual inhibition prevents the compensatory feedback loops often seen with single-agent therapies.

-

Receptor Tyrosine Kinases (RTKs): Phenotypic screening has identified PP hits that potently inhibit RTKs such as AXL, RET, and FLT3 (2). In thyroid cancer models, specific PP derivatives inhibit RET-TK, BRAF, and EGFR, effectively halting angiogenesis and tumor progression (3).

-

Apoptotic Induction: Beyond cytostatic kinase inhibition, these derivatives actively induce cytotoxicity. The predominant pathway of death is often p53-mediated apoptosis, triggered by the intracellular generation of Reactive Oxygen Species (ROS) and the subsequent activation of autophagy proteins as a transient survival mechanism (4).

Fig 1: Multi-target kinase inhibition and apoptotic induction by pyrazolylpyrimidine derivatives.

Quantitative Structure-Activity Relationship (QSAR) & Efficacy Data

To contextualize the potency of these derivatives, we must evaluate their half-maximal inhibitory concentrations (IC50) across validated cancer cell lines and isolated kinase assays. The following table synthesizes representative antiproliferative data from recent phenotypic screens, highlighting how specific structural modifications dictate target selectivity.

| Compound Class / Derivative | Primary Target(s) | Cell Line (Cancer Type) | IC50 (µM) | Mechanism of Antiproliferation |

| eCF324 (Benzoxazole-PP) | PI3K / mTOR | U87-MG (Glioma) | ~0.10 | G1 cell cycle arrest, Apoptosis |

| CLM3 / CLM29 | RET, BRAF, EGFR | B-CPAP (Thyroid) | 0.5 - 1.2 | Signal transduction blockade |

| Triazinone-PP Hybrid (13) | Multi-kinase | MCF-7 (Breast) | 3.81 ± 0.2 | ROS generation, p53-apoptosis |

| Triazinone-PP Hybrid (13) | Multi-kinase | HCT-116 (Colon) | 8.37 ± 0.5 | ROS generation, p53-apoptosis |

| CDK2-Targeted PP (15) | CDK2 / Cyclin A2 | HepG-2 (Liver) | 0.061 ± 0.003 | Cell cycle arrest (S-phase) |

Experimental Workflows & Self-Validating Protocols

In drug development, empirical trustworthiness is built on self-validating experimental designs. A rigorous protocol does not merely measure an endpoint; it includes internal controls that verify the integrity of the assay itself.

Fig 2: Iterative phenotypic screening and target deconvolution workflow for lead optimization.

Protocol A: High-Throughput Antiproliferative Screening (Luminescent Cell Viability Assay)

Causality & Rationale: While MTT assays are common, ATP-quantification via luminescence is strictly preferred for PP derivatives. Because PP compounds are ATP-competitive inhibitors, measuring total cellular ATP provides a highly sensitive, direct readout of metabolic viability without the redox-interference sometimes seen in tetrazolium-based assays.

Step-by-Step Methodology:

-

Cell Seeding: Plate target cancer cells (e.g., MCF-7, U87-MG) at 2,000–5,000 cells/well in a 384-well opaque white microplate. Causality: Opaque plates prevent optical crosstalk between wells during luminescence reading, ensuring data fidelity.

-

Compound Treatment: After 24 hours of incubation (37°C, 5% CO2) to allow adherence, treat cells with PP derivatives using a 10-point, 3-fold serial dilution (ranging from 10 µM to 0.5 nM).

-

Internal Controls (Self-Validation):

-

Positive Control: 10 µM Staurosporine (ensures the assay can detect 100% cell death).

-

Negative Control: 0.1% DMSO vehicle (establishes baseline 100% viability).

-

Quality Metric: Calculate the Z'-factor. A Z' > 0.5 validates the assay's dynamic range and reliability for that specific plate. If Z' < 0.5, the plate is discarded.

-

-

Assay Execution: Incubate for 72 hours. Equilibrate plates to room temperature for 30 minutes. Add an equal volume of luminescent ATP-detection reagent to the culture medium.

-

Lysis & Readout: Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multi-mode microplate reader.

-

Data Analysis: Normalize data against DMSO controls and use non-linear regression (four-parameter logistic curve) to calculate the IC50.

Protocol B: Target Deconvolution via TR-FRET Kinase Assay

Causality & Rationale: To confirm that the antiproliferative activity is mechanically linked to specific kinase inhibition (e.g., AXL or PI3K), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized. TR-FRET introduces a temporal delay before measurement, eliminating short-lived background autofluorescence from the PP compounds themselves, ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

-

Reaction Assembly: In a 384-well low-volume plate, combine the recombinant kinase domain (e.g., AXL), the PP inhibitor, and a biotinylated peptide substrate.

-

Initiation: Add ultra-pure ATP at a concentration equal to the enzyme's apparent Km. Causality: Testing exactly at the Km ensures the assay is highly sensitive to ATP-competitive inhibitors like PP derivatives, preventing artificially inflated IC50 values caused by ATP out-competing the drug.

-

Incubation: Incubate the kinase reaction for 60 minutes at room temperature.

-

Detection Mix: Stop the reaction by adding EDTA (which chelates the Mg2+ required for kinase activity). Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

-

Readout: Excite the sample at 340 nm. Measure emission at 615 nm (Europium) and 665 nm (APC) after a 100 µs delay.

-

Quantification: Calculate the FRET ratio (665 nm / 615 nm). A decrease in the FRET ratio correlates directly with kinase inhibition.

Future Perspectives in Drug Development

The pyrazolo[3,4-d]pyrimidine scaffold remains a cornerstone in the targeted oncology pipeline. By leveraging iterative ligand-based design and target-biased phenotypic screening, researchers can fine-tune these derivatives to overcome acquired resistance mechanisms, such as gatekeeper mutations in RTKs (2). Future development must focus on optimizing the pharmacokinetic profiles (ADMET) of these compounds to translate their potent in vitro antiproliferative activity into durable in vivo clinical responses.

References

-

Pyrazolopyrimidine Derivatives as Antineoplastic Agents: with a Special Focus on Thyroid Cancer Source: PubMed / National Institutes of Health (NIH) URL:3

-

Pyrazolopyrimide library screening in glioma cells discovers highly potent antiproliferative leads that target the PI3K/mTOR pathway Source: PubMed / National Institutes of Health (NIH) URL:1

-

Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening Source: PubMed / National Institutes of Health (NIH) URL:2

-

Straightforward synthesis, antiproliferative screening, and density functional theory study of some pyrazolylpyrimidine derivatives Source: ResearchGate URL:4

Sources

- 1. Pyrazolopyrimide library screening in glioma cells discovers highly potent antiproliferative leads that target the PI3K/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazolopyrimidine Derivatives as Antineoplastic Agents: with a Special Focus on Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Structure-Activity Relationship (SAR) of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines: A Paradigm Shift in CDK2 Inhibition

Executive Summary

The deregulation of Cyclin-Dependent Kinase 2 (CDK2) and its activating partners (Cyclins A and E) is a hallmark of uncontrolled cellular proliferation in various malignancies. Furthermore, CDK2 amplification is a primary mechanism of acquired resistance to clinically approved CDK4/6 inhibitors[1]. Despite its validation as a high-value oncological target, achieving exquisite selectivity for CDK2 over other kinase family members has remained a formidable challenge.

Recent breakthroughs in medicinal chemistry have identified the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold as a highly potent, next-generation chemotype for CDK2 inhibition[2]. By employing a bioisosteric replacement strategy, researchers have successfully optimized the physicochemical properties and target affinity of legacy compounds. This technical whitepaper provides an authoritative, deep-dive analysis into the structure-activity relationship (SAR) of this novel scaffold, detailing the mechanistic pathways, structural optimization rationale, and the self-validating experimental protocols required for its evaluation.

Rationale & Scaffold Design: The Power of Bioisosterism

The genesis of the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine core stems from the strategic bioisosteric replacement of the phenylsulfonamide moiety found in earlier generation CDK2 inhibitors[2].

The Causality of the Pyrazole Selection: The pyrazole ring is a privileged motif in kinase inhibitor design. It was selected because its nitrogen atoms serve as excellent hydrogen-bond acceptors and donors, perfectly mimicking the interactions of ATP within the kinase hinge region[3]. Unlike the bulky and highly polar phenylsulfonamide group, the pyrazole substitution achieves three critical objectives:

-

Enhanced Vector Alignment: It optimizes the trajectory of the molecule into the ATP-binding pocket.

-

Solubility & Lipophilicity Balance: It reduces the overall lipophilicity (LogP) while maintaining aqueous solubility, a critical parameter for oral bioavailability.

-

Steric Tolerance: It minimizes steric clashes with the gatekeeper residues unique to the CDK2 active site.

Structure-Activity Relationship (SAR) Analysis

The SAR of the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold reveals strict spatial and electronic requirements for achieving single-digit nanomolar affinity (Ki) for CDK2[2].

Modifications at the Pyrimidinyl-C2-NH Pyrazole

The pyrazole ring attached to the C2-amine is highly sensitive to steric bulk.

-

N-Alkylation: The introduction of alkyl groups (e.g., methylation) at the N1 position of this pyrazole ring results in a precipitous drop in CDK2 inhibitory activity[2].

-

Topological Changes: Diversification by introducing larger substituents at the C3 position is not tolerated. This indicates that the C2-NH pyrazole must remain relatively unsubstituted to maintain critical hydrogen-bonding networks with the hinge region backbone (specifically Leu83 in CDK2).

Modifications at the Pyrimidinyl-C4 Pyrazole

Regiochemistry at the C4 position dictates the orientation of the inhibitor within the solvent-exposed region of the kinase.

-

Regioisomerism: Shifting the attachment point from a 1-methyl-1H-pyrazol-4-yl to a 1-methyl-1H-pyrazol-5-yl moiety (e.g., Compound 35) significantly attenuates potency[2]. The 4-yl attachment provides the optimal vector for the methyl group to project outward without inducing steric clashes, whereas the 5-yl isomer forces the pyrimidine core into a high-energy, unfavorable conformation.

Quantitative SAR Data Summary

The following table summarizes the causal relationship between structural modifications and biological readouts, highlighting the optimized Compound 15, which exhibits a Ki of 0.005 µM[2].

| Compound | C4-Pyrazole Substituent | C2-NH-Pyrazole Substituent | CDK2 Ki (µM) | Antiproliferative GI50 (µM)* | SAR Implication |

| Legacy Lead | Phenylsulfonamide | Substituted Aryl | >0.050 | >1.00 | Baseline activity; poor physicochemical profile. |

| Compound 14 | 1-methyl-1H-pyrazol-4-yl | 1H-pyrazol-4-yl (Variant A) | 0.007 | ~0.200 | Bioisosteric replacement restores nanomolar potency. |

| Compound 15 | 1-methyl-1H-pyrazol-4-yl | 1H-pyrazol-4-yl (Variant B) | 0.005 | 0.158 | Optimal hinge-binding and solvent vector alignment. |

| Compound 35 | 1-methyl-1H-pyrazol-5-yl | 1H-pyrazol-4-yl | >0.100 | >1.00 | Regioisomerism induces steric clash; loss of potency. |

*Representative GI50 values against the A2780 ovarian cancer cell line.

Mechanistic Insights & Signaling Pathways

The phenotypic efficacy of Compound 15 is directly linked to its ability to disrupt the CDK2-mediated cell cycle progression machinery. By competitively binding to the ATP pocket of the CDK2/Cyclin E or A complex, the inhibitor prevents the downstream phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein at residue Thr821[2].

The prevention of Rb phosphorylation locks the E2F transcription factor in an inactive complex. Consequently, the transcription of genes required for the G1/S transition is halted, leading to profound cell cycle arrest at the S and G2/M phases, ultimately triggering apoptosis[4].

CDK2/Rb signaling pathway disruption by N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the evaluation of these CDK2 inhibitors relies on orthogonal, self-validating assay systems.

CDK2 Kinase Inhibition Assay (ADP-Glo™ Methodology)

Causality & Principle: To quantify kinase activity without the safety and disposal issues of radioactive isotopes ( 33P -ATP), the ADP-Glo™ assay is utilized[5]. This homogeneous assay operates on a self-validating two-step principle: it first depletes unreacted ATP, then converts the enzymatically generated ADP back into ATP. This newly synthesized ATP drives a luciferase reaction, ensuring the luminescent signal is strictly and linearly proportional to the kinase activity[6].

Step-by-Step Protocol:

-

Enzyme Reaction Setup: In a 384-well plate, combine 5 µL of purified CDK2/Cyclin A2 complex with the test compound (e.g., Compound 15) serially diluted in 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

-

Substrate Addition: Initiate the reaction by adding ATP and the specific peptide substrate. Incubate for 60 minutes at room temperature.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP[7]. Incubate for 40 minutes. Crucial Step: This eliminates background noise, ensuring high signal-to-noise ratios.

-

ADP Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and introduce the luciferase/luciferin components[7]. Incubate for 30–60 minutes.

-

Data Acquisition: Measure luminescence using a microplate reader. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.

ADP-Glo kinase assay workflow for quantifying CDK2 inhibition.

Antiproliferative Viability Assay (MTT)

Causality & Principle: While the ADP-Glo assay confirms target engagement, the MTT assay validates the downstream phenotypic impact. The reduction of yellow tetrazolium salts to purple formazan crystals by the mitochondria of metabolically active cells provides a direct, quantifiable measure of cell viability[8].

Step-by-Step Protocol:

-

Cell Seeding: Seed A2780 or MV4-11 cancer cells in 96-well plates at a density of 3×103 cells/well. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cellular adherence and recovery.

-

Compound Treatment: Treat cells with varying concentrations of the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives (0.001 µM to 10 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this phase, viable cells reduce the dye to insoluble formazan.

-

Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Agitate the plate for 10 minutes on a shaker.

-

Quantification: Measure the absorbance at 570 nm. Calculate the GI50 using non-linear regression analysis.

Conclusion

The rational design of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines represents a significant leap forward in the pursuit of selective CDK2 inhibitors. By meticulously mapping the SAR—specifically the intolerance for N-alkylation at the C2-NH pyrazole and the strict regiochemical requirements at the C4 pyrazole—researchers have unlocked single-digit nanomolar potency[2]. As the field of oncology continues to grapple with CDK4/6 inhibitor resistance, this highly optimized scaffold provides a robust foundation for the development of next-generation targeted therapeutics.

References

-

Fanta, B. S., et al. (2023). "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation." Molecules, 28(7), 2951. Available at:[Link]

-

Wang, S., et al. (2024). "Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023)." ResearchGate. Available at:[Link]

-

Tamboli, K. A., et al. (2024). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." PMC. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 6. promega.com [promega.com]

- 7. promega.com [promega.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Buchwald-Hartwig Amination for the Synthesis of Pyrazolylpyrimidine Scaffolds

Introduction & Mechanistic Rationale

The pyrazolylpyrimidine core—encompassing structural isomers such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines—is a privileged heterocyclic motif in modern drug discovery. These scaffolds exhibit profound biological activity, predominantly serving as highly selective kinase inhibitors targeting PI3Kδ, Spleen Tyrosine Kinase (Syk), and various oncogenic pathways[1][2][3].

While classical nucleophilic aromatic substitution (SNAr) can functionalize highly electron-deficient pyrimidines, it frequently fails when applied to sterically hindered amines or less reactive halides[4]. To overcome these synthetic bottlenecks, the Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction is employed. This transition-metal-catalyzed approach offers unparalleled regioselectivity and broad functional group tolerance for C-N bond formation at the pyrimidine core[1][5].

Causality in Parameter Selection

Designing a successful Buchwald-Hartwig amination requires precise tuning of the catalytic microenvironment. As an application scientist, you must select reagents based on the specific electronic and steric demands of your substrate:

-

Precatalyst Selection: The choice between Pd(II) salts and Pd(0) complexes dictates the initiation rate of the catalytic cycle. Modern protocols increasingly favor third-generation (G3) palladacycles like BrettPhos Pd G3. These precatalysts rapidly generate the active, mono-ligated Pd(0) species under mild conditions, preventing off-target dehalogenation and accelerating oxidative addition[6].

-

Ligand Dynamics: Bidentate phosphine ligands like Xantphos or BINAP enforce a cis-geometry at the palladium center, which thermodynamically drives the final reductive elimination step[1][7]. However, for extremely bulky primary amines, sterically demanding monodentate ligands (e.g., BrettPhos) are superior, as they prevent the formation of unreactive bis-ligated palladium complexes[6].

-

Base & Solvent Pairing: Sodium tert-butoxide (NaOtBu) in toluene is the gold standard for robust substrates, providing rapid deprotonation of the coordinated amine[7]. For base-sensitive functional groups (e.g., esters, nitriles), substituting NaOtBu with cesium carbonate (Cs2CO3) in 1,4-dioxane provides a milder, highly soluble alternative that preserves the structural integrity of the pyrazolylpyrimidine[1].

Experimental Workflow & Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle and Workflow for Pyrazolylpyrimidine Synthesis.

Quantitative Optimization Data

The following table summarizes the optimization of catalytic conditions for the amination of halogenated pyrazolylpyrimidines, demonstrating how ligand and base selection directly impacts the isolated yield[1][6][7].

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Isolated Yield (%) | Mechanistic Observation |

| 1 | Pd2(dba)3 (5 mol%) | Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | 85 | High yield; mild base prevents side-reactions. |

| 2 | Pd(OAc)2 (5 mol%) | BINAP | NaOtBu | Toluene | 110 | 72 | Moderate yield; trace dehalogenation observed. |

| 3 | BrettPhos Pd G3 (2 mol%) | BrettPhos | LiHMDS | THF | 80 | 94 | Rapid Pd(0) generation; excellent for bulky amines. |

| 4 | PdCl2(PPh3)2 (5 mol%) | Xantphos | NaOtBu | Toluene | 110 | 82 | Robust standard condition for N-arylations. |

Standardized Protocol: C-N Coupling of Pyrazolylpyrimidines

This self-validating protocol details the coupling of a primary/secondary amine with a 4-halo-pyrazolo[3,4-d]pyrimidine.

Materials & Reagents

-

Substrate: 4-Iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol)[1]

-

Nucleophile: Primary or secondary amine (1.2 - 1.5 mmol)

-

Catalyst/Ligand: Pd2(dba)3 (0.02 - 0.05 mmol) and Xantphos (0.06 mmol)[1][7]

-

Base: Cesium carbonate (Cs2CO3, 2.0 - 3.0 mmol)

-

Solvent: Anhydrous 1,4-Dioxane (10 mL), thoroughly degassed.

Step-by-Step Methodology

Step 1: System Evacuation and Precatalyst Assembly

-

In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3, Xantphos, and Cs2CO3.

-

Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

-

Causality: Palladium(0) and electron-rich phosphine ligands are highly susceptible to atmospheric oxidation. Strict anaerobic conditions prevent the irreversible formation of inactive Pd(II)-oxides.

Step 2: Reagent Introduction and Catalyst Activation

-

Add the 4-Iodo-1H-pyrazolo[3,4-d]pyrimidine and the amine to the flask under a positive flow of Argon.

-

Inject 10 mL of anhydrous, sparged 1,4-dioxane via syringe.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Validation Checkpoint: Observe a color shift in the solution (typically from the deep purple/red of Pd2(dba)3 to a pale yellow/orange). This optical shift confirms the successful dissociation of the dba ligands and the formation of the active L2Pd(0) complex.

Step 3: Thermal Promoted Coupling

-

Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 4 to 12 hours[1].

-

Validation Checkpoint: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc). The disappearance of the starting halide mass and the emergence of the [M+H]+ peak of the target pyrazolylpyrimidine confirms successful oxidative addition and reductive elimination. Do not proceed to workup until the starting material is fully consumed to avoid difficult chromatographic separations.

Step 4: Workup and Palladium Scavenging

-

Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc).

-

Filter the crude mixture through a tightly packed pad of Celite to remove insoluble inorganic salts and precipitated palladium black[5].

-

Wash the filtrate with deionized water (2 x 15 mL) and brine (15 mL), then dry over anhydrous Na2SO4.

-

Causality: Removing palladium residues early prevents catalytic degradation of the product during concentration and prevents the heavy metal from streaking during downstream silica gel chromatography.

Step 5: Purification

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, gradient elution of Dichloromethane to Methanol) to isolate the pure functionalized pyrazolylpyrimidine.

References

-

Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines from Iodinated Pyrazoles Source: Benchchem 1

-

Application Notes and Protocols for Suzuki and Buchwald-Hartwig Coupling Reactions with 4,6-diethoxypyrimidine Source: Benchchem 5

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: PMC (NIH)7

-

Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors Source: PMC (NIH) 2

-

Synthesis of N2-arylaminopyrimidine-5-carbonitrile derivatives via SNAr amination reaction Source: RHHZ 4

-

Functional Pyrazolo[1,5-a]pyrimidines Source: Encyclopedia.pub 6

-

Rational Design of Highly Selective Spleen Tyrosine Kinase Inhibitors Source: ACS Publications 3

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. html.rhhz.net [html.rhhz.net]

- 5. benchchem.com [benchchem.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Animal models for testing 5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride efficacy

Title: Preclinical Efficacy Evaluation of 5-(1H-pyrazol-4-yl)pyrimidin-2-amine Dihydrochloride: Application Notes and in vivo Protocols

Introduction & Mechanistic Rationale

The compound 5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride represents a canonical hinge-binding scaffold widely utilized in the design of ATP-competitive kinase inhibitors. The 2-aminopyrimidine motif forms critical hydrogen bonds with the kinase hinge region, while the pyrazole ring extends into the ATP-binding pocket to interact with the activation loop. Given these structural hallmarks, this scaffold is highly effective in targeting the Janus kinase (JAK) family, particularly JAK1 and JAK2.

As a Senior Application Scientist, it is critical to evaluate this investigational small molecule (hereafter referred to as the "Inhibitor") in animal models that directly rely on the targeted pathway. This guide provides a comprehensive, field-validated protocol for evaluating the Inhibitor in two distinct, causally linked paradigms:

-

The Oncology Paradigm: The Ba/F3-JAK2-V617F Subcutaneous Xenograft Model (modeling myeloproliferative neoplasms).

-

The Immunology Paradigm: The Collagen-Induced Arthritis (CIA) Model (modeling autoimmune inflammation).

Section 1: Pharmacodynamic Target Engagement & Pathway Visualization

To establish a self-validating experimental system, phenotypic tumor shrinkage or inflammation reduction must correlate with molecular target engagement. The JAK/STAT pathway is a central hub for both cytokine-driven inflammation and oncogenic proliferation. The Inhibitor acts by occupying the ATP-binding pocket of JAK, preventing the trans-phosphorylation of STAT proteins, and thereby halting the nuclear translocation of inflammatory and proliferative transcription factors[1].

Mechanism of 5-(1H-pyrazol-4-yl)pyrimidin-2-amine blocking the JAK/STAT signaling cascade.

Section 2: Oncology Efficacy – Ba/F3-JAK2-V617F Xenograft Protocol

Causality & Design: Wild-type Ba/F3 cells are inherently dependent on Interleukin-3 (IL-3) for survival. The introduction of the JAK2-V617F mutation renders these cells IL-3 independent, driving unchecked proliferation through constitutive STAT5 activation[2]. By inoculating these cells subcutaneously in immunodeficient mice, we create a system where tumor growth is strictly dependent on JAK2 activity, providing a highly sensitive, on-target readout for the Inhibitor's efficacy.

Step-by-Step Methodology:

-

Cell Preparation: Culture Ba/F3-JAK2-V617F cells in RPMI-1640 supplemented with 10% FBS. Crucial Step: Do not add IL-3; this maintains selection pressure for the V617F mutation. Harvest at log phase (>95% viability).

-

Inoculation (Day 0): Resuspend cells in a 1:1 mixture of cold PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.

-

Randomization (Day 7): Monitor tumor growth using digital calipers. Once the average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8/group) to ensure equal baseline tumor burden.

-

Dose Administration: Administer the Inhibitor via oral gavage (PO) daily. The dihydrochloride salt form ensures high aqueous solubility; formulate in a vehicle of 0.5% Methylcellulose/0.2% Tween-80 to optimize bioavailability.

-

Monitoring: Measure tumor volume ( V=0.5×length×width2 ) and body weight bi-weekly.

-

Necropsy & PD Sampling (Day 21): Sacrifice animals 2 hours post-final dose (estimated Tmax ). Harvest tumors and split them in half: snap-freeze one half in liquid nitrogen for Western blot analysis (pSTAT5/total STAT5 ratio), and fix the other in 10% neutral buffered formalin for immunohistochemistry.

Step-by-step in vivo experimental workflow for the Ba/F3-JAK2-V617F xenograft model.

Table 1: Quantitative Endpoints for Ba/F3-JAK2-V617F Xenograft Model

| Endpoint Category | Assay / Metric | Expected Vehicle Control Profile | Expected Inhibitor Profile (Efficacy) |

| Macroscopic | Tumor Volume (Day 21) | Rapid exponential growth (>1500 mm³) | Stasis or regression (<500 mm³) |

| Pharmacodynamic | pSTAT5 / Total STAT5 Ratio | High (Constitutive activation) | Dose-dependent reduction (>70% inhibition) |

| Histopathology | Ki-67 Staining (Proliferation) | >80% positive nuclei | <20% positive nuclei |

| Toxicity | Body Weight Change | Minimal change | Stable (No more than 10% loss vs baseline) |

Section 3: Immunology Efficacy – Collagen-Induced Arthritis (CIA) Protocol

Causality & Design: The CIA model in DBA/1 mice closely mimics human rheumatoid arthritis. Immunization with Type II collagen breaks immune tolerance, leading to massive joint infiltration by inflammatory cells. This pathology is heavily dependent on JAK/STAT-mediated cytokine signaling (e.g., IL-6, IFN- γ )[3]. Inhibiting this pathway with our pyrazolyl-pyrimidine scaffold halts disease progression, restores regulatory T-cell balance, and protects against bone erosion[3].

Step-by-Step Methodology:

-

Sensitization (Day 0): Emulsify Bovine Type II Collagen (CII) in Complete Freund's Adjuvant (CFA) containing M. tuberculosis. Inject 100 µg of the emulsion intradermally at the base of the tail of 8-week-old male DBA/1 mice.

-

Boost (Day 21): Administer a booster injection of 100 µg CII emulsified in Incomplete Freund's Adjuvant (IFA) intradermally.

-

Disease Onset & Dosing (Day ~25-28): Monitor mice daily. Once clinical signs of arthritis appear (erythema and swelling in paws), randomize the mice and begin therapeutic dosing of the Inhibitor (PO, BID).

-

Clinical Scoring: Score each paw every 48 hours using the standardized 0-4 criteria (See Table 2).

-

Histopathology Endpoint (Day 45): Euthanize mice. Harvest hind paws, decalcify in 10% EDTA for 14 days, and embed in paraffin. Stain with H&E (for pannus formation) and Safranin O (for cartilage degradation).

Table 2: Clinical Scoring Criteria for the CIA Model

| Score | Clinical Observation (Per Paw) | Pathological Causality |

| 0 | Normal, no signs of erythema or swelling. | Baseline immune tolerance maintained. |

| 1 | Erythema and mild swelling confined to the tarsals or ankle joint. | Initial leukocyte infiltration and localized edema. |

| 2 | Erythema and mild swelling extending from the ankle to the tarsals. | Synovial hyperplasia and early pannus formation. |

| 3 | Erythema and moderate swelling extending to the metatarsal joints. | Severe joint inflammation and early cartilage erosion. |

| 4 | Severe swelling encompassing the ankle, paw, and digits; ankylosis. | Complete loss of joint architecture and bone destruction. |

Section 4: Self-Validating Systems and Quality Control

To ensure the trustworthiness of the data, the experimental design must include self-validating checkpoints:

-

Pharmacokinetics (PK) / Pharmacodynamics (PD) Correlation: Before efficacy testing, conduct a 7-day Maximum Tolerated Dose (MTD) study. Collect plasma via LC-MS/MS at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Efficacy can only be validated if the free drug concentration in the plasma exceeds the in vitro IC50 for the target kinase over the dosing interval, directly correlating with a reduction in pSTAT5 in the target tissue[2].

-

Negative Controls: Always include a vehicle-only treated group to establish the maximum disease baseline. In the CIA model, include a naive (non-immunized) group to establish the absolute baseline for joint thickness and histology.

References

-

Proteomic analysis of JAK2V617F-induced changes identifies potential new combinatorial therapeutic approaches. Leukemia. Available at:[Link]

-

Oncogenic JAK2V617F causes PD-L1 expression, mediating immune escape in myeloproliferative neoplasms. Science Translational Medicine. Available at:[Link]

-

Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome. Theranostics. Available at:[Link]

Sources

- 1. Oncogenic JAK2V617F causes PD-L1 expression, mediating immune escape in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic analysis of JAK2V617F-induced changes identifies potential new combinatorial therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

Advanced HPLC-DAD/MS Analysis of Pyrazolylpyrimidine Derivatives: A Comprehensive Application Note

Executive Summary

Pyrazolylpyrimidine derivatives, particularly pyrazolo[3,4-d]pyrimidines, represent a critical class of pharmacophores in modern drug discovery. They are extensively utilized as potent tyrosine kinase inhibitors (e.g., Src/Abl inhibitors) in oncology[1], broad-spectrum herbicides in agrochemistry[2], and novel anticonvulsant agents[3]. Due to their complex bicyclic structure and inherently low aqueous solubility, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is critical.

This application note provides a comprehensive, self-validating protocol for the chromatographic separation, impurity characterization, and forced degradation analysis of pyrazolylpyrimidine derivatives.

Scientific Context & Analyte Properties

The biological efficacy of pyrazolylpyrimidines stems from their ability to act as ATP-competitive inhibitors. The fused electron-deficient pyrimidine and electron-rich pyrazole rings mimic the adenine core of ATP, allowing them to bind deeply within the kinase hinge region[4].

Fig 1: Mechanism of pyrazolylpyrimidine derivatives as competitive Src/Abl inhibitors.

While highly effective, these compounds suffer from poor aqueous solubility, complicating both pharmacokinetic distribution and in vitro analytical quantification[1]. Consequently, organic modifiers and strict pH controls are required to maintain analyte solubility and chromatographic peak integrity during HPLC analysis.

Analytical Strategy & Causality

To move beyond empirical trial-and-error, the chromatographic parameters in this protocol are selected based on the physicochemical properties of the pyrazolylpyrimidine core.

Stationary Phase Dynamics